
N-(2-Phenyloxazol-4-yl)isobutyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Phenyloxazol-4-yl)isobutyramide is a chemical compound with the molecular formula C13H14N2O2 and a molecular weight of 230.26 g/mol It is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom
準備方法
The synthesis of N-(2-Phenyloxazol-4-yl)isobutyramide typically involves the reaction of 2-phenyloxazole with isobutyryl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反応の分析
N-(2-Phenyloxazol-4-yl)isobutyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: this compound can undergo substitution reactions, particularly at the oxazole ring, using reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of fungal infections and other diseases.
Industry: N-(2-Phenyloxazol-4-yl)isobutyramide is used in the production of pharmaceuticals and agrochemicals, where its unique chemical properties are leveraged to develop new products.
作用機序
The mechanism of action of N-(2-Phenyloxazol-4-yl)isobutyramide involves its interaction with specific molecular targets within fungal cells. The compound is believed to inhibit key enzymes involved in fungal cell wall synthesis, leading to cell lysis and death . The oxazole ring plays a crucial role in this mechanism, as it facilitates the binding of the compound to its molecular targets.
類似化合物との比較
N-(2-Phenyloxazol-4-yl)isobutyramide can be compared with other oxazole derivatives, such as:
Famoxadone: A fungicide with a similar oxazole structure, used in agriculture to control fungal diseases.
Hymexazol: Another oxazole-based fungicide, known for its broad-spectrum antifungal activity.
Oxadixyl: A systemic fungicide with an oxazole ring, used to protect crops from fungal infections.
What sets this compound apart is its unique isobutyramide moiety, which enhances its fungicidal activity and specificity .
特性
分子式 |
C13H14N2O2 |
|---|---|
分子量 |
230.26 g/mol |
IUPAC名 |
2-methyl-N-(2-phenyl-1,3-oxazol-4-yl)propanamide |
InChI |
InChI=1S/C13H14N2O2/c1-9(2)12(16)14-11-8-17-13(15-11)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,14,16) |
InChIキー |
XMLIIFNVAOABKF-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=O)NC1=COC(=N1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-isopropyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11874795.png)
![1-(2-Phenylimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B11874796.png)

![N,N-Dimethyl-4-[4-(oxetan-3-yl)phenyl]butan-1-amine](/img/structure/B11874807.png)
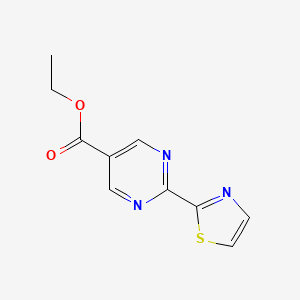
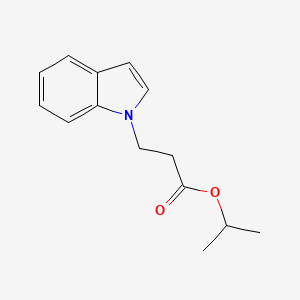
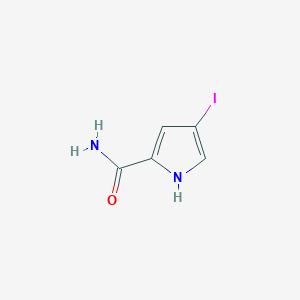

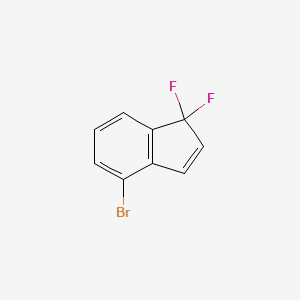


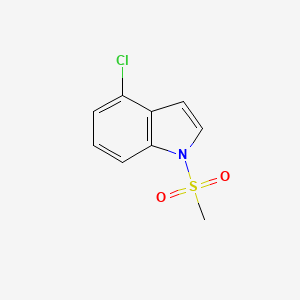

![(4Z)-2-methyl-4-[(2-nitrophenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B11874881.png)
